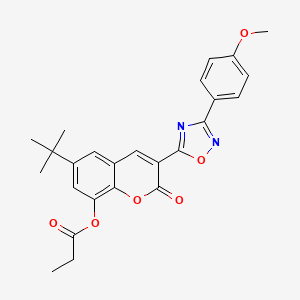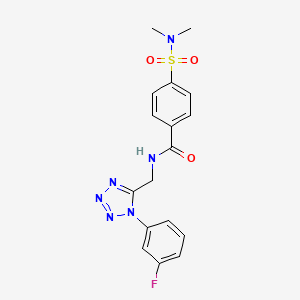
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide derivatives involves several steps, including nucleophilic substitution reactions and cyclization processes. These compounds are characterized using analytical techniques such as elemental analyses, IR spectroscopy, and NMR spectroscopy. For instance, a study on the synthesis and characterization of related N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provides insights into the synthesis routes and characterization of similar compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using single-crystal X-ray diffraction studies, revealing the conformation and crystal packing. For example, the crystal structure of a closely related compound, N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, was determined, highlighting the chair conformation of the cyclohexane ring and the molecular conformation stabilized by intramolecular hydrogen bonds (Ozer, Solmaz, & Arslan, 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including interactions with sulfonium ylides leading to the formation of dihydrothiophenes and cyclopropane-thiocarboxamides. The structures of the resulting compounds have been confirmed through X-ray diffraction analysis, indicating the versatility of these compounds in chemical synthesis (Samet, Shestopalov, Nesterov, & Semenov, 1998).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability, are critical for understanding the applications of these compounds. While specific studies on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide might not be directly available, related research on similar compounds provides valuable information on their physical behavior and stability under different conditions.
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, potential for forming derivatives, and interactions with other chemical entities, are essential for their application in material science, pharmaceuticals, and other fields. For instance, the antimicrobial activity of certain derivatives indicates the potential for pharmaceutical applications (Rajput & Sharma, 2021).
Applications De Recherche Scientifique
Antimicrobial Properties :Some derivatives of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide have been synthesized and shown to exhibit antimicrobial activities. The compounds were synthesized through a series of reactions and were structurally proven by IR, 1H-NMR, and Mass spectral studies. These synthesized compounds were evaluated for their antimicrobial activities, with some demonstrating significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h6-11,13,16H,1-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMXNJCHCBNLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)



![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)

![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)
![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)
